molecular formula C10H17NO3 B14326949 N-tert-butylprop-2-enamide;prop-2-enoic acid CAS No. 101550-37-2

N-tert-butylprop-2-enamide;prop-2-enoic acid

Cat. No.: B14326949
CAS No.: 101550-37-2
M. Wt: 199.25 g/mol
InChI Key: CPYYIXVRFJAIFK-UHFFFAOYSA-N
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Description

N-tert-butylprop-2-enamide and prop-2-enoic acid are organic compounds with significant applications in various fields. N-tert-butylprop-2-enamide is an amide derivative, while prop-2-enoic acid, also known as acrylic acid, is a carboxylic acid. These compounds are known for their reactivity and versatility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-tert-butylprop-2-enamide can be synthesized through the reaction of nitriles with tert-butyl benzoate, catalyzed by zinc perchlorate hexahydrate (Zn(ClO4)2·6H2O) under solvent-free conditions at 50°C . Another method involves the reaction of di-tert-butyl dicarbonate with nitriles, catalyzed by copper(II) triflate (Cu(OTf)2) at room temperature .

Prop-2-enoic acid is typically produced via the oxidation of propylene, using catalysts such as molybdenum and vanadium oxides. This process is carried out at high temperatures and pressures to achieve high yields.

Industrial Production Methods

The industrial production of N-tert-butylprop-2-enamide often involves the Ritter reaction, where nitriles react with tert-butanol in the presence of acids . For prop-2-enoic acid, the most common industrial method is the catalytic oxidation of propylene, which is efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

N-tert-butylprop-2-enamide undergoes various reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids.

    Reduction: Can be reduced to form amines.

    Substitution: Can participate in nucleophilic substitution reactions.

Prop-2-enoic acid is highly reactive and can undergo:

    Polymerization: Forms polyacrylic acid, a useful polymer.

    Esterification: Reacts with alcohols to form esters.

    Addition Reactions: Can undergo addition reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Conditions often involve bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted amides and esters.

Scientific Research Applications

N-tert-butylprop-2-enamide and prop-2-enoic acid have diverse applications in scientific research:

Mechanism of Action

The mechanism of action for N-tert-butylprop-2-enamide involves its reactivity as an amide, participating in various nucleophilic and electrophilic reactions. It can form hydrogen bonds and interact with biological molecules, making it useful in drug design.

Prop-2-enoic acid acts primarily through its carboxylic acid group, participating in polymerization and esterification reactions. Its ability to form strong hydrogen bonds and its reactivity with nucleophiles make it a versatile compound in various applications.

Comparison with Similar Compounds

Similar Compounds

    N-tert-butylacetamide: Similar in structure but with an acetyl group instead of a prop-2-enamide group.

    Propionic acid: Similar to prop-2-enoic acid but with a saturated carbon chain.

Uniqueness

N-tert-butylprop-2-enamide is unique due to its tert-butyl group, which provides steric hindrance and affects its reactivity. Prop-2-enoic acid is unique for its ability to polymerize and form a wide range of derivatives, making it highly valuable in industrial applications.

Properties

CAS No.

101550-37-2

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

N-tert-butylprop-2-enamide;prop-2-enoic acid

InChI

InChI=1S/C7H13NO.C3H4O2/c1-5-6(9)8-7(2,3)4;1-2-3(4)5/h5H,1H2,2-4H3,(H,8,9);2H,1H2,(H,4,5)

InChI Key

CPYYIXVRFJAIFK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C=C.C=CC(=O)O

Related CAS

101550-37-2

Origin of Product

United States

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